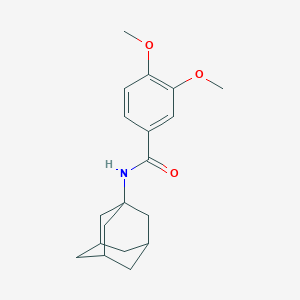
N-(1-adamantyl)-3,4-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-adamantyl)-3,4-dimethoxybenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects on the endocannabinoid system. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, but has a unique adamantyl group that contributes to its high potency.
作用机制
The mechanism of action of N-(1-adamantyl)-3,4-dimethoxybenzamide involves binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This binding activates the endocannabinoid system, leading to the release of neurotransmitters such as dopamine and serotonin. N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have high potency and efficacy in activating the endocannabinoid system, which contributes to its potent effects on behavior and physiology.
生化和生理效应
N-(1-adamantyl)-3,4-dimethoxybenzamide has been shown to have a wide range of biochemical and physiological effects on the body. This compound has been shown to alter neurotransmitter release, gene expression, and protein synthesis in various tissues. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been shown to affect cardiovascular function, immune function, and metabolism. These effects are thought to be mediated by the activation of the endocannabinoid system by N-(1-adamantyl)-3,4-dimethoxybenzamide.
实验室实验的优点和局限性
N-(1-adamantyl)-3,4-dimethoxybenzamide has several advantages as a tool for scientific research. This compound has high potency and efficacy in activating the endocannabinoid system, which allows for precise and reproducible effects on behavior and physiology. N-(1-adamantyl)-3,4-dimethoxybenzamide is also relatively stable and easy to synthesize, which makes it a convenient tool for researchers. However, there are also limitations to the use of N-(1-adamantyl)-3,4-dimethoxybenzamide in lab experiments. The high potency of this compound can lead to adverse effects on animal behavior and physiology, which can complicate the interpretation of results. Additionally, the use of synthetic cannabinoids in lab experiments is controversial due to the potential for abuse and misuse.
未来方向
There are several future directions for research on N-(1-adamantyl)-3,4-dimethoxybenzamide and other synthetic cannabinoids. One area of interest is the development of more potent and specific synthetic cannabinoids that can be used as tools for scientific research. Another area of interest is the investigation of the long-term effects of synthetic cannabinoids on behavior and physiology. Additionally, the development of novel therapies based on the endocannabinoid system is a promising area of research that could have important implications for the treatment of a wide range of diseases and disorders.
合成方法
The synthesis of N-(1-adamantyl)-3,4-dimethoxybenzamide involves the reaction of 1-adamantylamine with 3,4-dimethoxybenzoyl chloride in the presence of a base catalyst. This reaction produces N-(1-adamantyl)-3,4-dimethoxybenzamide in high yields and purity. The synthesis of this compound has been well-documented in the scientific literature, and several variations of the reaction have been developed to optimize the yield and purity of the final product.
科学研究应用
N-(1-adamantyl)-3,4-dimethoxybenzamide has been widely used in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. This compound has been shown to have high affinity for the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. N-(1-adamantyl)-3,4-dimethoxybenzamide has also been used to study the effects of synthetic cannabinoids on neurotransmitter release, gene expression, and behavioral responses.
属性
CAS 编号 |
352561-13-8 |
|---|---|
产品名称 |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
分子式 |
C19H25NO3 |
分子量 |
315.4 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C19H25NO3/c1-22-16-4-3-15(8-17(16)23-2)18(21)20-19-9-12-5-13(10-19)7-14(6-12)11-19/h3-4,8,12-14H,5-7,9-11H2,1-2H3,(H,20,21) |
InChI 键 |
IQINEFSQCFXZEN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC |
溶解度 |
2.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



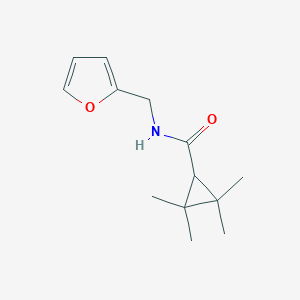
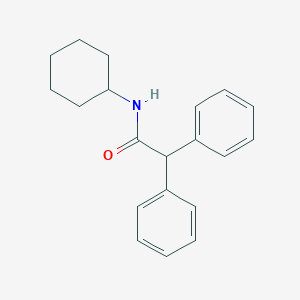
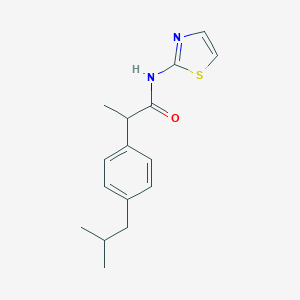
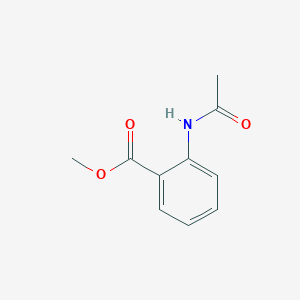
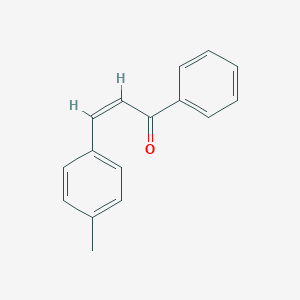
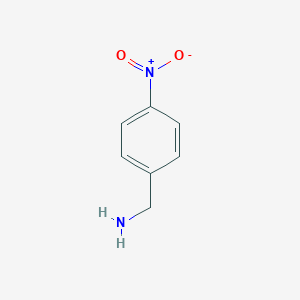
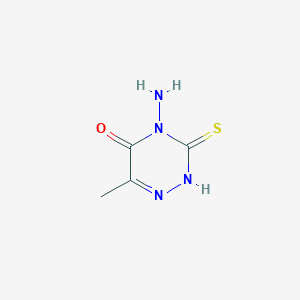
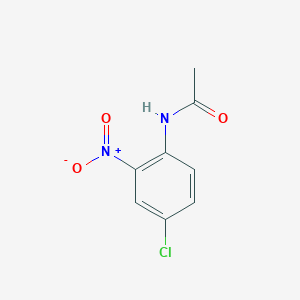


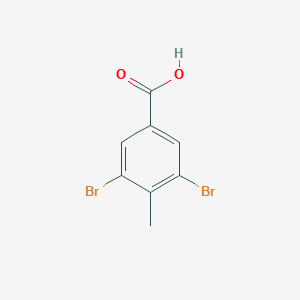
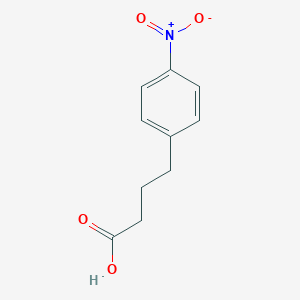
![2-[(4-Nitrophenyl)sulfanyl]acetic acid](/img/structure/B181315.png)
